(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone
Overview
Description
This compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .Chemical Reactions Analysis
The compound has been found to participate in various chemical reactions. For instance, it has been shown to improve monoclonal antibody production in mammalian cell cultures .Scientific Research Applications
Synthesis and Chemical Applications
One-Pot Synthesis Techniques : Research by Kaur and Kumar (2018) showcases an efficient one-pot synthetic procedure for pyrrole derivatives, emphasizing economic and high-yield aspects, which may be applicable to the synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone (Kaur & Kumar, 2018).
Synthesis for Antimicrobial Applications : Hublikar et al. (2019) synthesized novel pyrrole derivatives, including those structurally similar to the compound , demonstrating significant antimicrobial activities (Hublikar et al., 2019).
Structural and Conformational Analysis : Huang et al. (2021) conducted a comprehensive structural and conformational analysis of boric acid ester intermediates with benzene rings, which may include derivatives similar to the compound (Huang et al., 2021).
Microwave-Assisted Synthesis : Swarnkar et al. (2014) explored microwave-assisted synthesis of pyrazole derivatives, emphasizing the method's efficiency and eco-friendliness, potentially applicable to the synthesis of the compound (Swarnkar et al., 2014).
Biological and Pharmacological Applications
Antimicrobial Activity : Several studies, such as those by Kumar et al. (2012) and Malathi and Chary (2019), have synthesized pyrazoline derivatives with potential antimicrobial activity, which could be relevant for similar compounds (Kumar et al., 2012); (Malathi & Chary, 2019).
Anticancer Potential : Hafez et al. (2016) synthesized pyrazole derivatives with significant anticancer activity, highlighting the potential for similar compounds in cancer research (Hafez et al., 2016).
Molecular Docking Studies : Sivakumar et al. (2021) conducted molecular docking studies on pyrazole derivatives, indicating their potential in drug design and therapeutic applications (Sivakumar et al., 2021).
Future Directions
properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWQETUJWSDKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643035 | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | |
CAS RN |
898764-22-2 | |
Record name | [4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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